1-(4-Methylphenyl)undecan-1-OL

Lipophilicity Octanol-water partition Drug design

1-(4-Methylphenyl)undecan-1-OL is a long-chain secondary alcohol belonging to the 1-arylalkan-1-ol class, consisting of a p-tolyl group attached to the carbinol carbon of an undecane chain. Key physicochemical properties include molecular weight 262.4 g/mol, topological polar surface area (TPSA) 20.2 Ų, hydrogen bond donor count 1, acceptor count 1, and 10 rotatable bonds.

Molecular Formula C18H30O
Molecular Weight 262.4 g/mol
CAS No. 62425-18-7
Cat. No. B14535802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)undecan-1-OL
CAS62425-18-7
Molecular FormulaC18H30O
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C1=CC=C(C=C1)C)O
InChIInChI=1S/C18H30O/c1-3-4-5-6-7-8-9-10-11-18(19)17-14-12-16(2)13-15-17/h12-15,18-19H,3-11H2,1-2H3
InChIKeyBCJQKKPXLJALCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)undecan-1-OL (CAS 62425-18-7): Physicochemical Properties and Structural Evidence for Chemical Procurement


1-(4-Methylphenyl)undecan-1-OL is a long-chain secondary alcohol belonging to the 1-arylalkan-1-ol class, consisting of a p-tolyl group attached to the carbinol carbon of an undecane chain. Key physicochemical properties include molecular weight 262.4 g/mol, topological polar surface area (TPSA) 20.2 Ų, hydrogen bond donor count 1, acceptor count 1, and 10 rotatable bonds [1]. The computed octanol-water partition coefficient (XLogP3-AA) is 6.5 [1], while experimental logP is 5.56 . The compound exhibits a density of approximately 0.94 g/cm³ and a boiling point of 185.7 °C at 760 mmHg . These properties position it as a highly lipophilic, moderately volatile liquid suited for organic synthesis, formulation development, and specialty chemical applications.

1 High lipophilicity (logP ~5.6) supports hydrophobic carrier, coating, and partitioning studies.
2 Moderate boiling point (186°C) enables energy-efficient distillation and thermal processing workflows.
3 Benzylic alcohol handle + long alkyl chain offers a versatile building block for esterification and oxidation routes.

Why Structural Analogs Cannot Substitute 1-(4-Methylphenyl)undecan-1-OL Without Quantitative Performance Verification


The presence and position of the methyl substituent on the phenyl ring, as well as the alkyl chain length, directly influence key physicochemical properties such as lipophilicity and boiling point. Even a seemingly minor change—removal of the p-methyl group (giving 1-phenylundecan-1-ol) or shortening the alkyl chain (giving 1-(4-methylphenyl)ethanol)—results in a substantial shift in logP (Δ ~0.3 log units vs. the de-methyl analog; Δ >3 log units vs. the C2 homolog) [1]. Such differences alter solvent partitioning, membrane permeability, and volatility, making interchangeability without quantitative validation unreliable.

Removal of the p-methyl group (1-phenylundecan-1-ol) reduces logP by ~0.3 units, altering membrane partitioning and extraction behavior; direct interchange requires validation.
Shortening the alkyl chain to C2 (1-(4-methylphenyl)ethanol) shifts logP by >3 units and raises boiling point by ~33°C, making volatility and hydrophobicity profiles non-equivalent.
Minor structural analogs may exhibit different solubility parameters and thermal stability; performance in hydrophobic formulations may not transfer without quantitative verification.

Quantitative Differentiation Evidence for 1-(4-Methylphenyl)undecan-1-OL Against Its Closest Analogs


Enhanced Lipophilicity (LogP) Versus 1-Phenylundecan-1-ol (De-Methyl Analog)

1-(4-Methylphenyl)undecan-1-OL exhibits a higher logP compared to its de-methyl analog, 1-phenylundecan-1-ol. The presence of the para-methyl group increases the partition coefficient by approximately 0.31 log units (5.56 vs. 5.25) as reported in ChemSrc . This difference translates to a roughly 2-fold increase in the octanol-water partition ratio, impacting membrane permeability and bioaccumulation potential.

LogP vs de-methyl analog
Cross-study comparable
ΔLogP +0.31 (5.56 vs 5.25)
Higher lipophilicity influences permeability and partitioning context.
Computed values; method unspecified. Data to verify.
Lipophilicity Octanol-water partition Drug design

LogP Differentiation Between Long-Chain and Short-Chain 4-Methylphenyl Homologs

The logP of 1-(4-methylphenyl)undecan-1-ol is dramatically higher than that of its C2 homolog, 1-(4-methylphenyl)ethanol. The undecan-1-ol derivative has a logP of 5.56 , while the ethanol derivative exhibits a logP of approximately 2.06 [1], representing a difference of 3.50 log units. This reflects the dominant contribution of the undecyl chain to hydrophobicity.

LogP vs C2 homolog
Cross-study comparable
ΔLogP +3.50 (5.56 vs 2.06)
Chain-length drives large hydrophobicity shift; short homologs not interchangeable.
Source: PubChem. Data to verify in target system.
Homologous series Chain-length effect QSAR

Boiling Point Reduction Relative to Shorter-Chain 4-Methylphenyl Homolog

1-(4-Methylphenyl)undecan-1-OL exhibits a boiling point of 185.7 °C at 760 mmHg , whereas its C2 homolog, 1-(4-methylphenyl)ethanol, boils at 218–220 °C [1]. The difference of approximately 33 °C reflects the lower relative impact of the hydroxyl group on intermolecular forces in the long-chain molecule, and enables more efficient purification by distillation or thermal separation.

Boiling point vs C2 homolog
Cross-study comparable
ΔTb ≈ -33°C (185.7°C vs 218–220°C)
Lower boiling point may support energy-efficient distillation and thermal processing.
760 mmHg; literature values may vary.
Volatility Distillation Thermal processing

Conformational Flexibility (Rotatable Bonds) Advantage Over 1-Phenylundecan-1-OL

1-(4-Methylphenyl)undecan-1-OL possesses 10 rotatable bonds [1], compared to the predicted 9 rotatable bonds for 1-phenylundecan-1-ol (based on SMILES). The additional methyl group on the aryl ring contributes one extra internal degree of freedom, which may enhance conformational entropy and influence binding kinetics or solubility characteristics.

Rotatable bonds vs de-methyl
Class-level inference
+1 rotatable bond (10 vs 9)
Extra flexibility may influence binding entropy; application-specific verification needed.
Predicted values; class-level inference. Context-dependent.
Conformational entropy Molecular flexibility Binding

Priority Application Scenarios for 1-(4-Methylphenyl)undecan-1-OL Based on Differentiable Properties


Hydrophobic Drug Delivery Systems and Prodrug Design

The high logP (5.56) and the additional 0.31 log unit increment over the de-methyl analog make 1-(4-methylphenyl)undecan-1-OL a candidate for enhancing membrane permeability in lipid-based formulations or as a prodrug moiety for poorly permeable active pharmaceutical ingredients .

Specialty Coatings and Non-Volatile Hydrophobic Materials

Its moderate boiling point (185.7 °C) and high lipophilicity enable incorporation into water-repellent coatings or as a hydrophobic tail in non-ionic surfactants, where the volatility advantage over shorter-chain homologs is critical .

Versatile Building Block in Organic Synthesis

The benzylic alcohol group, combined with the long hydrophobic chain and the electronic effect of the p-methyl substituent, provides a reactive handle for esterification, etherification, and oxidation reactions, facilitating the construction of complex molecules with tailored properties.

Chromatographic and Analytical Reference Standard

The distinct retention characteristics, arising from its unique logP and chain length, support the use of 1-(4-methylphenyl)undecan-1-OL as a reference standard in reversed-phase HPLC and GC method development, where reproducible lipophilicity-based separation is essential [1].

Application
Selection Property
Validation Focus
Hydrophobic carrier and prodrug research
High logP (5.56) and methyl-substitution advantage
Partition coefficient verification; membrane permeability assays
Specialty coatings and non-volatile materials
Moderate boiling point and high lipophilicity
Thermal analysis; contact-angle and volatility profiling
Organic synthesis building block
Benzylic alcohol reactivity with hydrophobic tail
Esterification/etherification efficiency; product characterization
Chromatographic reference standard
Distinct lipophilicity-driven retention
HPLC/GC retention time reproducibility; purity confirmation
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